- A Dual Modulator of Farnesoid X Receptor and Soluble Epoxide Hydrolase To Counter Nonalcoholic Steatohepatitis, Journal of Medicinal Chemistry, 2017, 60(18), 7703-7724

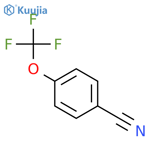

Cas no 93919-56-3 (1-[4-(trifluoromethoxy)phenyl]methanamine)

![1-[4-(trifluoromethoxy)phenyl]methanamine structure](https://ko.kuujia.com/scimg/cas/93919-56-3x500.png)

93919-56-3 structure

상품 이름:1-[4-(trifluoromethoxy)phenyl]methanamine

1-[4-(trifluoromethoxy)phenyl]methanamine 화학적 및 물리적 성질

이름 및 식별자

-

- (4-(Trifluoromethoxy)phenyl)methanamine

- 4-(Trifluoromethoxy)benzylamine

- [4-(trifluoromethoxy)phenyl]methanamine

- 1-[4-(Trifluoromethoxy)phenyl]methanamine

- p-(Trifluoromethoxy)benzylamine

- ((4-(Trifluoromethoxy)phenyl)methyl)amine

- Benzenemethanamine, 4-(trifluoromethoxy)-

- 4-trifluoromethoxybenzylamine

- 4-(trifluoromethoxy)benzyl amine

- p-trifluoromethoxybenzylamine

- DBGROTRFYBSUTR-UHFFFAOYSA-N

- [4-(trifluoromethoxy)phenyl]methylamine

- p-trifluoromethoxybenzyl amine

- Pu

- 4-(Trifluoromethoxy)benzenemethanamine (ACI)

- 4-(Trifluoromethoxy)benzylamine,98%

- (4-trifluoromethoxyphenyl)methanamine

- DB-057449

- EN300-25596

- SY016916

- J-513899

- 93919-56-3

- 4-trifluoromethoxy-benzyl amine

- AKOS000264340

- Z212046238

- 4trifluoromethoxy-benzylamine

- MFCD00061237

- QKEQESHKCJUQDA-UHFFFAOYSA-N

- [4-(Trifluoromethoxy)phenyl]methanamine #

- CS-W013220

- NS00064264

- 4-(trifluoromethoxy)-benzylamine

- BDBM626121

- Q27452013

- P-(TRIFLUOROMETHOXY)BENZYL AMINE

- 1FD

- CK1122

- 4-trifluormethoxy-benzylamine

- CHEMBL216733

- EINECS 300-040-1

- F2145-0705

- 4-trifluoromethoxy-benzylamine

- [4-(trifluoromethoxy)benzyl]amine

- 4-(trifluormethoxy)-benzylamine

- 4-trifluoromethoxy benzylamine

- STK503677

- 4-(Trifluoromethoxy)benzylamine, 95%

- ALBB-006030

- FS-1027

- DTXSID20239895

- AC-2348

- SCHEMBL106741

- 4-trifluoromethoxybenzyl amine

- 1-[4-(trifluoromethoxy)phenyl]methanamine

-

- MDL: MFCD00061237

- 인치: 1S/C8H8F3NO/c9-8(10,11)13-7-3-1-6(5-12)2-4-7/h1-4H,5,12H2

- InChIKey: DBGROTRFYBSUTR-UHFFFAOYSA-N

- 미소: FC(OC1C=CC(CN)=CC=1)(F)F

- BRN: 8200624

계산된 속성

- 정밀분자량: 191.05600

- 동위원소 질량: 191.056

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 1

- 수소 결합 수용체 수량: 5

- 중원자 수량: 13

- 회전 가능한 화학 키 수량: 2

- 복잡도: 152

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 소수점 매개변수 계산 참조값(XlogP): 2

- 상호 변형 이기종 수량: 아무것도 아니야

- 토폴로지 분자 극성 표면적: 35.2

- 표면전하: 0

실험적 성질

- 색과 성상: 무색 액체

- 밀도: 1.252 g/mL at 25 °C(lit.)

- 융해점: No data available

- 비등점: 57-60 °C/10 mmHg(lit.)

- 플래시 포인트: 화씨 온도: 172.4°f

섭씨: 78 ° c - 굴절률: n20/D 1.452(lit.)

- PSA: 35.25000

- LogP: 2.74420

- 용해성: 미확정

- 민감성: Air Sensitive

1-[4-(trifluoromethoxy)phenyl]methanamine 보안 정보

-

기호:

- 신호어:Warning

- 피해 선언: H315,H319,H335

- 경고성 성명: P261,P305+P351+P338

- 위험물 운송번호:UN2735

- WGK 독일:3

- 위험 범주 코드: 36/37/38

- 보안 지침: S26-S36/37/39

-

위험물 표지:

- 패키지 그룹:III

- 위험 용어:R36/37/38

- 위험 등급:8

- 저장 조건:Keep in dark place,Inert atmosphere,2-8°C

- 포장 등급:III

- 보안 용어:8

1-[4-(trifluoromethoxy)phenyl]methanamine 세관 데이터

- 세관 번호:2922199090

- 세관 데이터:

?? ?? ??:

2922199090개요:

2922199090. 기타 아미노알코올 및 그 에테르, 에스테르 및 그 소금 (산소기단을 1개 이상 함유한 경우는 제외).부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:30.0%

?? ??:

?? ??, ?? ??, 용도, 에탄올아민 및 그 소금의 색깔을 보고하고, 에탄올아민 및 그 소금류의 포장을 성명해야 한다

요약:

2922199090. 한 가지 이상의 산소 관능단을 함유한 아미노알코올을 제외한 기타 아미노알코올, 그들의 에테르와 에스테르;그 소금.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:30.0%

1-[4-(trifluoromethoxy)phenyl]methanamine 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| Oakwood | 001408-1g |

4-(Trifluoromethoxy)benzylamine |

93919-56-3 | 97% | 1g |

$9.00 | 2024-07-19 | |

| Enamine | EN300-25596-0.1g |

[4-(trifluoromethoxy)phenyl]methanamine |

93919-56-3 | 95.0% | 0.1g |

$19.0 | 2025-02-20 | |

| Enamine | EN300-25596-5.0g |

[4-(trifluoromethoxy)phenyl]methanamine |

93919-56-3 | 95.0% | 5.0g |

$29.0 | 2025-02-20 | |

| Enamine | EN300-25596-100.0g |

[4-(trifluoromethoxy)phenyl]methanamine |

93919-56-3 | 95.0% | 100.0g |

$173.0 | 2025-02-20 | |

| TRC | T895935-50g |

p-Trifluoromethoxybenzylamine |

93919-56-3 | 50g |

$133.00 | 2023-05-17 | ||

| eNovation Chemicals LLC | D641520-5g |

4-(TRIFLUOROMETHOXY)BENZYLAMINE |

93919-56-3 | 97% | 5g |

$250 | 2024-06-05 | |

| Apollo Scientific | PC7438S-5g |

4-(Trifluoromethoxy)benzylamine |

93919-56-3 | 96% | 5g |

£10.00 | 2024-05-25 | |

| Life Chemicals | F2145-0705-1g |

4-(Trifluoromethoxy)benzylamine |

93919-56-3 | 95%+ | 1g |

$21.0 | 2023-09-06 | |

| eNovation Chemicals LLC | D641520-25g |

4-(TRIFLUOROMETHOXY)BENZYLAMINE |

93919-56-3 | 97% | 25g |

$380 | 2024-06-05 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WB322-1g |

1-[4-(trifluoromethoxy)phenyl]methanamine |

93919-56-3 | 98% | 1g |

68.0CNY | 2021-07-15 |

1-[4-(trifluoromethoxy)phenyl]methanamine 합성 방법

합성회로 1

반응 조건

참조

합성회로 2

반응 조건

1.1 Reagents: Hydrogen , Ammonia Catalysts: Iron oxide (Fe2O3) , Iron Solvents: Isopropanol ; 24 h, 50 bar, 120 °C

참조

- Silica-supported Fe/Fe-O nanoparticles for the catalytic hydrogenation of nitriles to amines in the presence of aluminium additives, Nature Catalysis, 2022, 5(1), 20-29

합성회로 3

반응 조건

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 3 h, rt; rt → 0 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C; 15 min, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C; 15 min, rt

참조

- Preparation of inhibitors of indoleamine-2,3-dioxygenase (IDO) for treatment of cancer and infectious diseases, World Intellectual Property Organization, , ,

합성회로 4

반응 조건

1.1 Reagents: Hydrogen , Ammonia Catalysts: Nickel Solvents: tert-Butanol ; 24 h, 25 - 27 bar, 120 °C

참조

- Reusable Nickel Nanoparticles-Catalyzed Reductive Amination for Selective Synthesis of Primary Amines, Angewandte Chemie, 2019, 58(15), 5064-5068

합성회로 5

반응 조건

1.1 Reagents: Hydrogen Catalysts: Potassium tert-butoxide , Cobalt(2+), (acetonitrile)[3,7-bis[2-(diphenylphosphino-κP)ethyl]octahydro-1,5-d… Solvents: Isopropanol ; 16 h, 30 bar, 90 °C

참조

- Cobalt-Catalyzed Hydrogenative Transformation of Nitriles, ACS Catalysis, 2021, 11(22), 13761-13767

합성회로 6

반응 조건

1.1 Reagents: Ammonia Solvents: Trimethyl orthoformate ; 2 h, 25 °C

1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 5 h, 65 °C

1.3 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 25 °C

1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 5 h, 65 °C

1.3 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 25 °C

참조

- New Efficient Substrates for Semicarbazide-Sensitive Amine Oxidase/VAP-1 Enzyme: Analysis by SARs and Computational Docking, Journal of Medicinal Chemistry, 2006, 49(21), 6197-6208

합성회로 7

반응 조건

참조

- Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity, European Journal of Medicinal Chemistry, 2017, 125, 41-48

합성회로 8

반응 조건

참조

- Thiadiazines and their preparation and use as insecticidal and acaricidal agents, European Patent Organization, , ,

합성회로 9

반응 조건

1.1 Reagents: Hydrogen , Ammonia Catalysts: Nickel Solvents: Methanol ; 18 h, 35 bar, 60 °C

참조

- Stable and reusable Ni-based nanoparticles for general and selective hydrogenation of nitriles to amines, Chemical Science, 2022, 13(36), 10914-10922

합성회로 10

반응 조건

1.1 Reagents: Hydrogen , Ammonia Catalysts: Cobalt salophen complex Solvents: Tetrahydrofuran , Water ; 40 bar; 5 - 7 bar; 45 bar; 135 °C; 24 h, 120 °C

참조

- Ultra-small cobalt nanoparticles from molecularly-defined Co-salen complexes for catalytic synthesis of amines, Chemical Science, 2020, 11(11), 2973-2981

합성회로 11

반응 조건

1.1 Reagents: Hydrogen , Ammonia Catalysts: Dichlorotris(triphenylphosphine)ruthenium Solvents: 2-Methyl-2-butanol ; 5 - 7 bar; 40 bar; 30 h, 130 °C

참조

- Simple ruthenium-catalyzed reductive amination enables the synthesis of a broad range of primary amines, Nature Communications, 2018, 9(1), 1-12

합성회로 12

반응 조건

1.1 Reagents: Sodium hydroxide , trans-4-Phenyl-3-buten-2-one Catalysts: 2396595-28-9 Solvents: Toluene , Water ; 4 h, 90 °C

1.2 Reagents: Acetic acid ; 5 h, 90 °C; 90 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; > 1 h, rt

1.4 Reagents: Potassium carbonate Solvents: Water ; pH 11, rt

1.2 Reagents: Acetic acid ; 5 h, 90 °C; 90 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; > 1 h, rt

1.4 Reagents: Potassium carbonate Solvents: Water ; pH 11, rt

참조

- Platinum-(phosphinito-phosphinous acid) complexes as bi-talented catalysts for oxidative fragmentation of piperidinols: an entry to primary amines, RSC Advances, 2019, 9(65), 37825-37829

합성회로 13

반응 조건

1.1 Catalysts: Triphos , Borate(1-), tetrafluoro-, cobalt(2+) (2:1) Solvents: 2,2,2-Trifluoroethanol ; 15 min, rt

1.2 Reagents: Hydrogen , Ammonia ; 24 h, 40 bar, 120 °C

1.2 Reagents: Hydrogen , Ammonia ; 24 h, 40 bar, 120 °C

참조

- Homogeneous cobalt-catalyzed reductive amination for synthesis of functionalized primary amines, Nature Communications, 2019, 10(1), 1-9

합성회로 14

반응 조건

1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 15 min, rt; rt → 0 °C

1.2 Reagents: Zinc ; 0 °C; 1 h, 80 - 90 °C

1.2 Reagents: Zinc ; 0 °C; 1 h, 80 - 90 °C

참조

- Effect of novel triazole-amino acid hybrids on growth and virulence of Candida species: in vitro and in vivo studies, Organic & Biomolecular Chemistry, 2016, 14(45), 10599-10619

합성회로 15

반응 조건

1.1 Reagents: Hydrogen , Ammonia Catalysts: 1,1′-[2-[(Diphenylphosphino)methyl]-2-methyl-1,3-propanediyl]bis[1,1-diphenylpho… , Methanesulfonic acid, 1,1,1-trifluoro-, nickel(2+) salt (2:1) Solvents: 2,2,2-Trifluoroethanol ; 16 h, 40 bar, 120 °C

참조

- Nickel-catalyzed hydrogenative coupling of nitriles and amines for general amine synthesis, Science (Washington, 2022, 376(6600), 1433-1441

1-[4-(trifluoromethoxy)phenyl]methanamine Raw materials

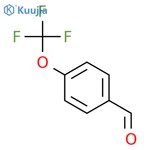

- 4-(Trifluoromethoxy)benzaldehyde

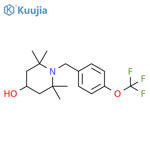

- 2,2,6,6-Tetramethyl-1-[[4-(trifluoromethoxy)phenyl]methyl]-4-piperidinol

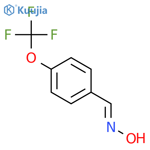

- 4-(Trifluoromethoxy)benzonitrile

- 4-(Trifluoromethoxy)benzaldoxime

1-[4-(trifluoromethoxy)phenyl]methanamine Preparation Products

1-[4-(trifluoromethoxy)phenyl]methanamine 관련 문헌

-

Xiuniang Tan,Jianling Zhang,Jinbiao Shi,Xiuyan Cheng,Dongxing Tan,Bingxing Zhang,Lifei Liu,Fanyu Zhang,Buxing Han,Lirong Zheng Sustainable Energy Fuels 2020 4 2823

-

Xiuyan Cheng,Jianling Zhang,Yufei Sha,Mingzhao Xu,Ran Duan,Zhuizhui Su,Jialiang Li,Yanyue Wang,Jingyang Hu,Bo Guan,Buxing Han Nanoscale 2022 14 9762

93919-56-3 (1-[4-(trifluoromethoxy)phenyl]methanamine) 관련 제품

- 177842-14-7(1-[4-(difluoromethoxy)phenyl]methanamine)

- 887595-84-8({[3-(trifluoromethoxy)phenyl]methyl}hydrazine)

- 93071-75-1(1-[3-(trifluoromethoxy)phenyl]methanamine)

- 51887-20-8(4-Trifluoromethoxybenzylhydrazine dihydrochloride)

- 175205-64-8(1-[2-(trifluoromethoxy)phenyl]methanamine)

- 244022-71-7(1-[3-(difluoromethoxy)phenyl]methanamine)

- 1187929-30-1(N-Methyl-1-3-(trifluoromethoxy)phenylmethanamine)

- 2227921-18-6(rac-(1R,3R)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-5-enamidocyclohexane-1-carboxylic acid)

- 1803793-47-6(2-Fluoro-6-nitro-N,N,3-trimethylaniline)

- 326815-32-1(1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2,6-dichlorophenyl)thiourea)

추천 공급업체

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

골드 회원

중국 공급자

시약

Suzhou Genelee Bio-Technology Co., Ltd.

골드 회원

중국 공급자

대량

Synrise Material Co. Ltd.

골드 회원

중국 공급자

대량

BIOOKE MICROELECTRONICS CO.,LTD

골드 회원

중국 공급자

시약

Suzhou Senfeida Chemical Co., Ltd

골드 회원

중국 공급자

대량